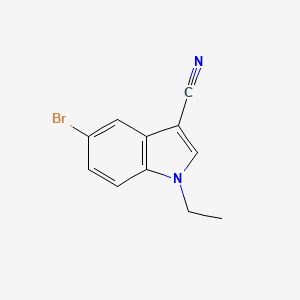![molecular formula C10H14O3 B8769514 2-Cyclopenten-1-one, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 62356-78-9](/img/structure/B8769514.png)
2-Cyclopenten-1-one, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-
Vue d'ensemble
Description
2-Cyclopenten-1-one, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- is an organic compound that features a cyclopentenone ring substituted with a tetrahydropyran-2-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- can be achieved through several methods. One common approach involves the reaction of cyclopent-2-enone with tetrahydropyran-2-ol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the tetrahydropyran-2-yloxy group on the cyclopentenone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopenten-1-one, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol derivative.
Substitution: The tetrahydropyran-2-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Cyclopenten-1-one, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-Cyclopenten-1-one, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A related compound with a similar ring structure but lacking the cyclopentenone moiety.
Cyclopent-2-enone: Another related compound that lacks the tetrahydropyran-2-yloxy group.
Uniqueness
2-Cyclopenten-1-one, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- is unique due to the combination of the cyclopentenone ring and the tetrahydropyran-2-yloxy group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications .
Propriétés
Numéro CAS |
62356-78-9 |
|---|---|
Formule moléculaire |
C10H14O3 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
4-(oxan-2-yloxy)cyclopent-2-en-1-one |
InChI |
InChI=1S/C10H14O3/c11-8-4-5-9(7-8)13-10-3-1-2-6-12-10/h4-5,9-10H,1-3,6-7H2 |
Clé InChI |
KNDDEJNSZWCUJL-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OC2CC(=O)C=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(4-bromobenzyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8769467.png)



![N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide](/img/structure/B8769494.png)


